molecular formula C30H39BClNO4Si B1408263 (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid CAS No. 1704082-47-2

(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

Cat. No.: B1408263
CAS No.: 1704082-47-2
M. Wt: 552 g/mol
InChI Key: GYMRYUJURIGGDV-UHFFFAOYSA-N
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Description

(4-(3-(4-((Tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative with a complex structure designed for applications in organic synthesis, particularly Suzuki-Miyaura cross-coupling reactions. Key features include:

  • Boronic Acid Group: Enables participation in cross-coupling reactions for carbon-carbon bond formation.
  • Chlorophenyl Ring: The electron-withdrawing chlorine substituent enhances reactivity and directs regioselectivity in coupling reactions.
  • Propoxy Linker: A three-carbon chain connecting the aromatic ring to the piperidine moiety, providing flexibility.
  • Piperidine-Silyl Ether: The piperidine nitrogen is protected by a bulky tert-butyldiphenylsilyl (TBDPS) group, which improves stability during synthetic steps .

Properties

IUPAC Name

[4-[3-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]propoxy]-3-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39BClNO4Si/c1-30(2,3)38(26-11-6-4-7-12-26,27-13-8-5-9-14-27)37-25-17-20-33(21-18-25)19-10-22-36-29-16-15-24(31(34)35)23-28(29)32/h4-9,11-16,23,25,34-35H,10,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRYUJURIGGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39BClNO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H37BClNO4Si
  • Molecular Weight : 537.96 g/mol
  • CAS Number : 1704074-62-3

Boronic acids are known to interact with biological molecules through reversible covalent bonding, particularly with diols and amino acids. This property allows them to modulate enzyme activity and influence signaling pathways. The specific structure of this compound suggests potential interactions with targets involved in:

  • Enzyme inhibition : Boronic acids can inhibit proteases and other enzymes critical in disease pathways.
  • Cell signaling modulation : The presence of the piperidine moiety may enhance its ability to cross cell membranes and interact with intracellular targets.

Anticancer Activity

Several studies have explored the anticancer properties of boronic acids. The incorporation of a chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

  • In vitro studies : Research has shown that boronic acid derivatives can induce apoptosis in various cancer cell lines by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors.
  • In vivo studies : Animal models have demonstrated that compounds similar to this one can significantly reduce tumor size when administered in appropriate dosages.

Case Studies

  • Study on B-cell malignancies : A study investigated the use of boronic acid derivatives as inhibitors of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling. The results indicated that these compounds could effectively block BTK activity, leading to reduced proliferation of malignant B-cells .
  • Proteasome inhibition : Another study highlighted the role of boronic acids in proteasome inhibition, which is a promising strategy for treating multiple myeloma. The compound's ability to bind to the active site of proteasomes was confirmed through biochemical assays .

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

Compound NameTargetActivityReference
Compound ABTKInhibitor
Compound BProteasomeInhibitor
(Current Compound)UnknownPotential Inhibitor

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for inhibitors targeting enzymes such as proteases and kinases. The structural features of this compound may allow it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents.
  • Anticancer Activity :
    • Research indicates that boronic acids can exhibit anticancer properties by inhibiting specific cancer-related enzymes. Studies have shown that compounds similar in structure to (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid can inhibit tumor growth in vitro and in vivo, suggesting potential applications in oncology therapies .
  • Antiosteoclast Activity :
    • Some studies have highlighted the antiosteoclast activity of piperidine boronates, indicating that this compound may influence bone health by modulating osteoclast and osteoblast activity. This could lead to applications in treating osteoporosis or other bone-related diseases.

Materials Science Applications

  • Synthesis of Functional Materials :
    • The unique properties of boronic acids allow them to be used in the synthesis of functional materials, including polymers and hydrogels. The incorporation of (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid into polymer matrices could enhance material properties such as mechanical strength and thermal stability.
  • Sensors and Catalysts :
    • Boronic acids have been utilized in the development of chemical sensors due to their ability to selectively bind certain analytes. This compound may be explored for use in sensor technology for detecting biomolecules or environmental pollutants .

Case Study 1: Anticancer Activity

A study conducted by Reddy et al. demonstrated that similar boronates exhibited significant anticancer activity against various cancer cell lines. The research focused on the mechanism of action involving enzyme inhibition, which is hypothesized to be applicable to (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid as well.

Case Study 2: Osteoporosis Treatment

In a comparative analysis of different piperidine boronates, compounds structurally related to (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid showed promising results in reducing osteoclast formation and activity, suggesting their potential use in osteoporosis treatments .

Comparison with Similar Compounds

Key Structural Differences

Linker Length :

  • The target compound uses a propoxy linker (3 carbons), whereas the analog in employs a shorter ethoxy linker (2 carbons). Longer linkers may enhance solubility but reduce crystallinity due to increased molecular flexibility .
  • Example: The ethoxy variant (CAS 1704074-62-3) has a molecular weight of 537.96 g/mol, slightly lower than the target compound’s predicted weight (~550–560 g/mol).

Protecting Groups :

  • The TBDPS group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in the analog from (CAS 1704064-07-2). TBDPS is more stable under basic conditions but requires harsher deprotection (e.g., fluoride ions), while Boc is acid-labile .

Aromatic Substituents :

  • The chlorine atom in the target compound vs. fluorine in the analog (). Chlorine’s stronger electron-withdrawing effect may accelerate boronic acid reactivity in cross-couplings compared to fluorine .

Physicochemical and Functional Implications

  • Solubility : The TBDPS group’s hydrophobicity likely reduces aqueous solubility compared to the Boc-protected analog.
  • Synthetic Utility : The chlorine substituent may improve binding affinity in medicinal chemistry contexts, while fluorine is often used to modulate metabolic stability.
  • Stability : The silyl ether in the target compound offers superior stability during basic or nucleophilic conditions compared to Boc .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Ethoxy Analog () Boc/Fluoro Analog ()
CAS Number Not Provided 1704074-62-3 1704064-07-2
Molecular Formula C₃₀H₃₈BClNO₄Si (Predicted) C₂₉H₃₇BClNO₄Si Not Provided (Likely C₂₅H₃₃BFN₂O₅)
Molecular Weight ~550–560 g/mol 537.96 g/mol ~450–470 g/mol
Linker Propoxy (3 carbons) Ethoxy (2 carbons) Propoxy (3 carbons)
Protecting Group TBDPS TBDPS Boc
Aromatic Substituent Chlorine Chlorine Fluorine

Table 2: Functional Group Impact

Group/Feature Target Compound Ethoxy Analog Boc/Fluoro Analog
Boronic Acid Reactivity Enhanced by Cl Similar to target Reduced due to F
Deprotection Conditions Requires F⁻ (e.g., TBAF) Same as target Requires acid (e.g., HCl)
Metabolic Stability Not Studied Not Studied Improved by F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

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